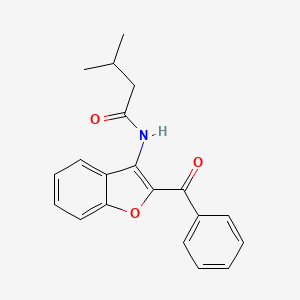![molecular formula C20H19N5OS B11573244 N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B11573244.png)
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylphenyl)-4-methylbenzamide is a complex organic compound that belongs to the class of triazolothiadiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylphenyl)-4-methylbenzamide typically involves multiple steps, starting from readily available starting materials
Formation of Triazolothiadiazole Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of sulfur and hydrazine derivatives, to form the triazolothiadiazole ring.
Introduction of Substituents: The ethyl and methyl groups are introduced through alkylation reactions using suitable alkyl halides in the presence of a base.
Coupling with 4-Methylbenzamide: The final step involves the coupling of the triazolothiadiazole intermediate with 4-methylbenzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
N-(5-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylphenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
N-(5-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylphenyl)-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is used in various biological assays to study its effects on different cellular pathways and targets.
Industrial Applications: It may be used in the synthesis of other complex molecules and as a precursor in various industrial processes.
作用機序
The mechanism of action of N-(5-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects such as antimicrobial or anticancer activity.
類似化合物との比較
Similar Compounds
5-Chloro-N-(5-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylphenyl)-2-methoxybenzamide: This compound has a similar structure but with a chloro and methoxy substituent, which may alter its biological activity and properties.
Other Triazolothiadiazole Derivatives: Various derivatives with different substituents on the triazolothiadiazole core can be compared to highlight the unique properties of N-(5-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylphenyl)-4-methylbenzamide.
Uniqueness
The uniqueness of N-(5-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylphenyl)-4-methylbenzamide lies in its specific substituents and the resulting biological activities
特性
分子式 |
C20H19N5OS |
|---|---|
分子量 |
377.5 g/mol |
IUPAC名 |
N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methylbenzamide |
InChI |
InChI=1S/C20H19N5OS/c1-4-17-22-23-20-25(17)24-19(27-20)15-10-7-13(3)16(11-15)21-18(26)14-8-5-12(2)6-9-14/h5-11H,4H2,1-3H3,(H,21,26) |
InChIキー |
VHWMWCVJUGKTBJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B11573161.png)

![6-[5-(4-Chlorophenyl)furan-2-yl]-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11573171.png)
![N-(4-bromo-2-fluorophenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11573190.png)
![Methyl 4-[7-fluoro-2-(2-methoxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B11573193.png)
![1-(Benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-3-phenyl-1H-1,2,4-triazol-5-amine](/img/structure/B11573203.png)
![N-(3-Acetylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide](/img/structure/B11573215.png)
![5-(4-Chloro-phenylsulfanylmethyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B11573219.png)
![1-(3,4-Dimethoxyphenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11573221.png)
![N-(4-bromo-2-methylphenyl)-6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11573222.png)
![5-(4-Ethylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11573225.png)
![N-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-3-(4-fluorophenyl)-3-(furan-2-yl)propan-1-amine](/img/structure/B11573228.png)
![3-(2-Methoxyphenyl)-2-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11573237.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2,6-dimethoxybenzamide](/img/structure/B11573248.png)
